Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a trifluoromethyl group at the 6-position, a methylamino group at the 4-position, and an ethyl ester group at the 3-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Skraup synthesis, which starts with the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline core . The introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions using trifluoromethylating agents. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and trifluoromethylating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group enhances its lipophilicity, allowing better membrane permeability and interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo(1,2-a)quinoline-3-carboxylate
- Ethyl 7-methoxy-1-(4-methoxybenzoyl)pyrrolo(1,2-a)quinoline-3-carboxylate
- Ethyl 7-methoxy-1-(4-nitrobenzoyl)pyrrolo(1,2-a)quinoline-3-carboxylate
Uniqueness
Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C14H13F3N2O2 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-7-19-11-5-4-8(14(15,16)17)6-9(11)12(10)18-2/h4-7H,3H2,1-2H3,(H,18,19) |
InChI Key |
UACUDSCDSWHSDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)C(F)(F)F |
Origin of Product |
United States |
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